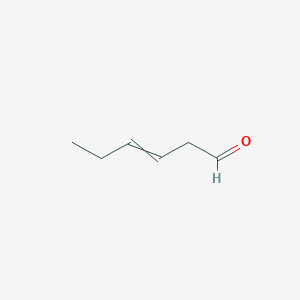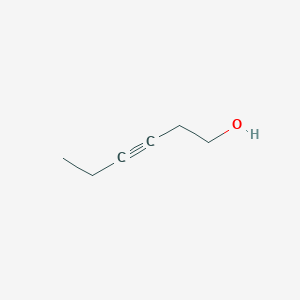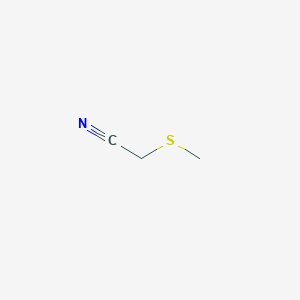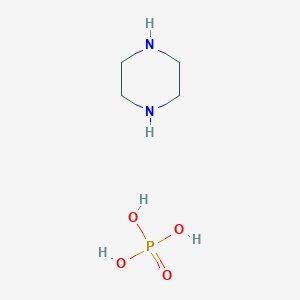
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose
Vue d'ensemble
Description
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose is a carbohydrate that is used in the synthesis of disaccharides and D-glucose6-phosphate .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose involves the acetylation of a mixture of methyl alpha- and beta-D-glucopyranuronates . An improved method from the 1960s to synthesize the N,N-diacetyl derivative of peracetylated beta-D-glucosamine was improved by assistance of molecular sieves .Molecular Structure Analysis
The molecular formula of 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose is C14H20O10 . It has a molecular weight of 348.30 g/mol . The structure of the compound has been determined by means of X-ray diffraction .Physical And Chemical Properties Analysis
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose is a solid substance . It has a melting point of 126-128 °C (lit.) . The optical activity is [α]20/D +11°, c = 6 in chloroform .Applications De Recherche Scientifique
Synthesis of Disaccharides and D-Glucose-6-Phosphate
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose is used in the synthesis of disaccharides and D-glucose-6-phosphate . This compound plays a crucial role in the formation of these complex sugars, which are essential components of many biological systems.
Study of Substrates for Inositol Synthase
Phosphorylated derivatives of 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose have proven valuable in the study of substrates for inositol synthase . Inositol synthase is an enzyme that plays a key role in the biosynthesis of inositol, a compound involved in various biological processes including cell signaling and lipid metabolism.
Preparation of Anionic Surfactants
This compound is also used for the preparation of anionic surfactants . Anionic surfactants are widely used in many industrial applications, including detergents, emulsifiers, and dispersants.
Synthesis of 2-Azido Group
The 2-azido group, which acts as a latent amine, can be synthesized from 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose . This group plays an important role in α-selective glycosylations, a key process in the synthesis of complex carbohydrates.
Synthesis of D-Mannuronic Acid
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose is used in the synthesis of D-mannuronic acid , a constituent building block monosaccharide of the polysaccharide alginate. Alginate is an important industrial biomaterial widely used across the textile, food, and biomedical sectors .
Investigation of Alginate Biosynthesis
As part of programs developing sugar nucleotide mimetics to investigate the biosynthetic mechanisms underpinning alginate biosynthesis in mucoid P. aeruginosa , this compound is used as a suitably protected D-mannuronic acid building block.
These are just a few of the many scientific research applications of 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose. This compound’s versatility makes it a valuable tool in various fields of study .
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-15H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQXFAYSNRWXDW-RKQHYHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose | |
CAS RN |
13100-46-4 | |
| Record name | β-D-Glucopyranose, 1,2,3,4-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13100-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetra-O-acetylglucopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013100464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | β-D-glucose 1,2,3,4-tetraacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.729 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Benzoic acid, 2-[[4-(dimethylamino)phenyl]azo]-, sodium salt](/img/structure/B147328.png)





